The molecular structures of related compounds are characterized by the presence of the 1H-pyrazol-1-ylpropan-1-one core. The conformation and spatial arrangement of substituents on this core are crucial for biological activity. X-ray crystallography studies on similar compounds, such as those described in [], [], [], [], [], [], [], [], provide insights into the preferred conformations and intermolecular interactions. These studies highlight the influence of substituents on the overall shape and potential for interactions with biological targets.
For example, [] describes the discovery of (2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205), a potent and selective Janus Kinase 1 (JAK1) inhibitor. The mechanism of action for AZD4205 involves binding to the ATP-binding site of JAK1, thereby inhibiting its kinase activity and downstream signaling.
Similarly, [] describes the discovery of (S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor. GDC-0994 is believed to bind to the ATP-binding pocket of ERK1/2, inhibiting its kinase activity and blocking downstream signaling.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7